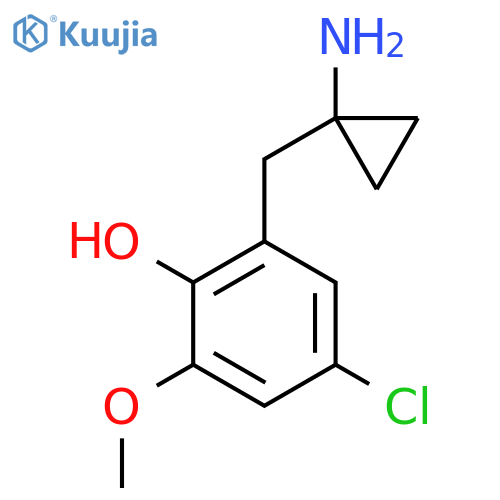Cas no 1897309-36-2 (2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol)

1897309-36-2 structure
商品名:2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol
2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol
- 1897309-36-2
- EN300-1979114
- 2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol
-
- インチ: 1S/C11H14ClNO2/c1-15-9-5-8(12)4-7(10(9)14)6-11(13)2-3-11/h4-5,14H,2-3,6,13H2,1H3
- InChIKey: FRROMUIBULLPBL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=C(C=1)CC1(CC1)N)O)OC
計算された属性
- せいみつぶんしりょう: 227.0713064g/mol
- どういたいしつりょう: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.5Ų
2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979114-0.1g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1979114-1.0g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1979114-2.5g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 2.5g |
$2548.0 | 2023-09-16 | ||
| Enamine | EN300-1979114-0.05g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1979114-0.25g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1979114-5.0g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 5g |
$3770.0 | 2023-06-01 | ||
| Enamine | EN300-1979114-5g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 5g |
$3770.0 | 2023-09-16 | ||
| Enamine | EN300-1979114-1g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1979114-10.0g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 10g |
$5590.0 | 2023-06-01 | ||
| Enamine | EN300-1979114-0.5g |
2-[(1-aminocyclopropyl)methyl]-4-chloro-6-methoxyphenol |
1897309-36-2 | 0.5g |
$1247.0 | 2023-09-16 |
2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol 関連文献
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1897309-36-2 (2-(1-aminocyclopropyl)methyl-4-chloro-6-methoxyphenol) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
